(3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
(3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-methylbenzyl group, a 4-fluorophenyl group, and a 5-methyl-1H-1,2,3-triazole-4-carboxylate moiety. These structural features make it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of Azide: The azide precursor can be synthesized by reacting 3-methylbenzyl bromide with sodium azide in an aprotic solvent like dimethylformamide (DMF).
Preparation of Alkyne: The alkyne precursor can be synthesized by reacting 4-fluorophenylacetylene with propargyl bromide in the presence of a base like potassium carbonate.
Cycloaddition Reaction: The azide and alkyne are then subjected to the Huisgen cycloaddition reaction in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like tetrahydrofuran (THF) to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the triazole moiety.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a potential ligand for metal-catalyzed reactions. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Lacks the 3-methylbenzyl group.
3-methylbenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Contains a chlorine atom instead of a fluorine atom.
3-methylbenzyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate: Lacks the 5-methyl group.
Uniqueness
The presence of both the 3-methylbenzyl and 4-fluorophenyl groups, along with the 5-methyl-1H-1,2,3-triazole-4-carboxylate moiety, makes this compound unique
Properties
IUPAC Name |
(3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-12-4-3-5-14(10-12)11-24-18(23)17-13(2)22(21-20-17)16-8-6-15(19)7-9-16/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSAHGYDVCPSLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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